molecular formula C9H10F2O3S B6332013 ETHYL 2,2-DIFLUORO-3-HYDROXY-3-(THIOPHEN-3-YL)PROPANOATE CAS No. 883458-67-1

ETHYL 2,2-DIFLUORO-3-HYDROXY-3-(THIOPHEN-3-YL)PROPANOATE

Cat. No.: B6332013
CAS No.: 883458-67-1
M. Wt: 236.24 g/mol
InChI Key: NDGWLTBJXWOHAD-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate: is an organic compound with the molecular formula C₉H₁₀F₂O₃S and a molecular weight of 236.236 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with difluoro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate typically involves the condensation of thiophene derivatives with difluorinated intermediates. One common method includes the reaction of thiophene-3-carboxaldehyde with ethyl difluoroacetate in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: NaBH₄, LiAlH₄

    Substitution: Amines, thiols

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the difluoro and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

  • Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate
  • Ethyl 2,2-difluoro-3-oxo-3-(thiophen-3-yl)propanoate
  • Ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate

Comparison: Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate is unique due to the presence of both difluoro and hydroxy groups, which impart distinct chemical and biological properties. The difluoro groups enhance its stability and lipophilicity, while the hydroxy group allows for hydrogen bonding and increased reactivity. Compared to its analogs, this compound exhibits a broader range of applications and improved pharmacokinetic properties .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWLTBJXWOHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CSC=C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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